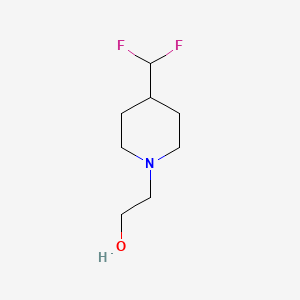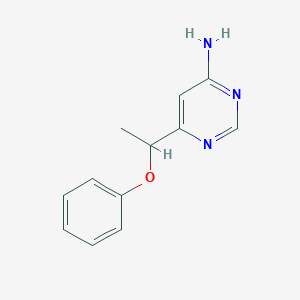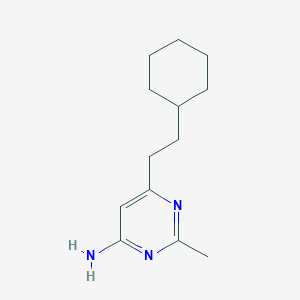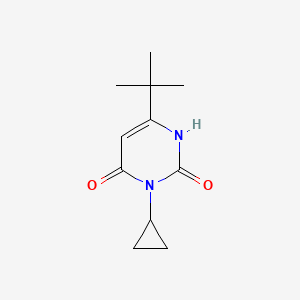
4-(chloromethyl)-3-isobutyl-1H-pyrazole
Vue d'ensemble
Description
Chemical compounds like “4-(chloromethyl)-3-isobutyl-1H-pyrazole” belong to a class of organic compounds known as halogenated hydrocarbons . These compounds contain a halogen atom (like chlorine) attached to a carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a halogenating agent with a precursor molecule . For example, chloromethane can be produced by treating methanol with hydrochloric acid .Molecular Structure Analysis
The molecular structure of a compound like “4-(chloromethyl)-3-isobutyl-1H-pyrazole” would likely involve a pyrazole ring (a five-membered ring with two nitrogen atoms), an isobutyl group (a four-carbon branch), and a chloromethyl group (a one-carbon branch with a chlorine atom) .Chemical Reactions Analysis
The chemical reactions involving halogenated hydrocarbons can be quite diverse, depending on the other functional groups present in the molecule. For instance, the chlorine atom in the chloromethyl group can be replaced by a nucleophile in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound depend on its molecular structure. For instance, chloromethyl compounds are usually colorless and have a faint, sweet odor . They can also be reactive due to the presence of the halogen .Applications De Recherche Scientifique
Organic Synthesis and Intermediate Applications
Pyrazole derivatives, including the one , serve as key intermediates in the synthesis of various pharmacologically active compounds and materials. For instance, Ogurtsov and Rakitin (2021) demonstrated the utility of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as an intermediate for synthesizing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021). Such intermediates are pivotal in the development of compounds with therapeutic potential.
Catalysis and Material Science
Pyrazole derivatives have been explored for their roles in catalysis and material science. The synthesis of the silver(I) complex containing 4-(alkyl)pyrazoles demonstrates their application in forming materials with unique electronic structures and potential for catalyzing reactions, such as the Suzuki-Miyaura coupling, indicating their versatility in material science and catalysis (Reger et al., 2003).
Pharmacological Potential
Research into 3-substituted pyrazole derivatives has provided insight into their potential as inhibitors of liver alcohol dehydrogenase, a key enzyme in alcohol metabolism. Although not directly related to "4-(chloromethyl)-3-isobutyl-1H-pyrazole," these studies underscore the broader pharmacological relevance of pyrazole derivatives in inhibiting enzyme activity and potentially modulating metabolic pathways (Fries et al., 1979).
Anticorrosive Properties
Pyrazole derivatives have been investigated for their anticorrosive properties on steel surfaces in acidic environments. The studies demonstrate that these compounds can significantly inhibit corrosion, offering potential applications in industrial processes and materials protection. For example, the effectiveness of pyrazole derivatives in corrosion inhibition was demonstrated through electrochemical studies, highlighting their potential as protective agents for metal surfaces (El Arrouji et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-5-(2-methylpropyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGMMPFSCBHSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-3-isobutyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1482439.png)

![2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482442.png)
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482444.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-ol](/img/structure/B1482446.png)
![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)
![5-(2-hydroxyethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1482448.png)


![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-3-oxopropanenitrile](/img/structure/B1482452.png)



